6-Methylchromone
Overview
Description
6-Methylchromone is a chromone derivative . Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred to as 1,4-benzapyranes or γ-benzopyrones .
Synthesis Analysis
This compound has been synthesized through various methods. One approach involves the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides . Another method involves the reaction of 3-formylchromones with ethyl acetoacetate and urea/thiourea .Molecular Structure Analysis
The molecular formula of this compound is C10H8O2 . It has an average mass of 160.169 Da and a monoisotopic mass of 160.052429 Da .Chemical Reactions Analysis
This compound may be employed as an activated alkene in the methanolic trimethylamine or sodium methoxide catalyzed Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It appears as a white to yellow to green powder or crystal . Its melting point ranges from 85.0 to 89.0°C . It is soluble in methanol .Scientific Research Applications
Cytotoxicity and Chemical Transformations : 6-Methylchromone derivatives have been studied for their cytotoxic effects against cancer cell lines. For example, a compound isolated from the mangrove endophytic fungus Pestalotiopsis sp. exhibited moderate cytotoxicity against a murine cancer cell line (Xu et al., 2009). Additionally, the chemical reactivity of this compound-3-carbonitrile towards nucleophilic reagents has been explored, leading to various heterocyclic systems (Ibrahim & El-Gohary, 2016).
Photovoltaic Applications : A derivative of this compound has been investigated for its application in photovoltaic devices. The compound, synthesized from this compound-3-carbonitrile, exhibited two direct and allowed optical band gaps, making it relevant for optoelectronic applications (Halim et al., 2018).
Biological Activities and Synthesis : Methylchromones, including this compound derivatives, have been noted for their significant biological activities. Research has focused on their synthesis and reactions, as well as their potential biological evaluation (Ibrahim et al., 2010).
Cosmetic Applications : The biological activities of certain this compound derivatives have been explored for cosmetic applications. These compounds have demonstrated potential for use in skincare products due to their anti-inflammatory and anti-aging properties (Carola et al., 2010).
Antiviral Activities : Some this compound derivatives have shown inhibitory effects against hepatitis B virus (HBV) in vitro, suggesting their potential as antiviral agents (Sun et al., 2012).
Chemotaxonomic Marker : A specific this compound derivative has been identified as a chemotaxonomic marker for certain Aloe species, highlighting its significance in plant taxonomy and phytochemistry (van Heerden et al., 2000).
Thermochemical Properties : The standard molar enthalpies of formation of certain this compound derivatives have been determined using micro-combustion calorimetry, providing insights into their thermochemical properties (Flores et al., 2014).
Safety and Hazards
Future Directions
Recent advances in the green synthesis of chromone derivatives, including 6-Methylchromone, have been published over the last 5–10 years . These advances have led to the development of new eco-friendly approaches, such as microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis . This research is promising for the future development of chromone-based therapies .
Properties
IUPAC Name |
6-methylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVFXXVXOLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953444 | |
Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314041-54-8, 38445-23-7 | |
Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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